molecular formula C18H21FN2OS B11656906 4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11656906
M. Wt: 332.4 g/mol
InChI Key: WSMQLRBMRIQRPL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a fluorophenyl group, a hexylsulfanyl group, and a tetrahydropyridine ring, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde and hexylthiol.

    Introduction of the Carbonitrile Group: This step often involves the use of cyanide sources like sodium cyanide under controlled conditions.

    Oxidation and Functional Group Modifications: The final steps may include oxidation reactions to introduce the oxo group and further functionalization to attach the hexylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl and hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-(hexylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups and the tetrahydropyridine ring

Properties

Molecular Formula

C18H21FN2OS

Molecular Weight

332.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C18H21FN2OS/c1-2-3-4-5-10-23-18-16(12-20)15(11-17(22)21-18)13-6-8-14(19)9-7-13/h6-9,15H,2-5,10-11H2,1H3,(H,21,22)

InChI Key

WSMQLRBMRIQRPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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